3-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-1H-indole hydroiodide 3-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-1H-indole hydroiodide
Brand Name: Vulcanchem
CAS No.: 55107-59-0
VCID: VC4179282
InChI: InChI=1S/C11H11N3S.HI/c1-2-4-9-8(3-1)10(7-14-9)15-11-12-5-6-13-11;/h1-4,7,14H,5-6H2,(H,12,13);1H
SMILES: C1CN=C(N1)SC2=CNC3=CC=CC=C32.I
Molecular Formula: C11H12IN3S
Molecular Weight: 345.2

3-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-1H-indole hydroiodide

CAS No.: 55107-59-0

Cat. No.: VC4179282

Molecular Formula: C11H12IN3S

Molecular Weight: 345.2

* For research use only. Not for human or veterinary use.

3-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-1H-indole hydroiodide - 55107-59-0

Specification

CAS No. 55107-59-0
Molecular Formula C11H12IN3S
Molecular Weight 345.2
IUPAC Name 3-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-1H-indole;hydroiodide
Standard InChI InChI=1S/C11H11N3S.HI/c1-2-4-9-8(3-1)10(7-14-9)15-11-12-5-6-13-11;/h1-4,7,14H,5-6H2,(H,12,13);1H
Standard InChI Key YTCYCZDBGJIBIA-UHFFFAOYSA-N
SMILES C1CN=C(N1)SC2=CNC3=CC=CC=C32.I

Introduction

Structural and Molecular Characteristics

Core Architecture

The molecule features a planar indole system substituted at the 3-position with a 4,5-dihydroimidazole-2-thiol group, protonated at the imidazoline nitrogen and counterbalanced by an iodide ion. X-ray crystallographic data for analogous compounds confirm a near-orthogonal dihedral angle (87.5°) between the indole and imidazoline planes , creating a sterically constrained geometry that influences both reactivity and biomolecular interactions.

Electronic Properties

Density functional theory (DFT) calculations on related structures reveal:

  • High electron density at the indole C3 position (σ=+0.27e/A˚3\sigma = +0.27 \, e/\text{Å}^3)

  • Partial positive charge localization on the imidazoline sulfur (δ+=0.15\delta^+ = 0.15)

  • Iodide ion interaction energy of 298kJ/mol-298 \, \text{kJ/mol} with the protonated imidazoline

These characteristics facilitate both nucleophilic and electrophilic reactivity, making the compound versatile for further derivatization.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₁H₁₂IN₃S
Exact Mass345.08 g/mol
Topological Polar Surface41.5 Ų
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3

Synthetic Methodologies

Conventional Synthesis

The standard three-step route involves:

  • Indole Thiolation: 3-Mercaptoindole formation via Lawesson’s reagent-mediated thionation (Yield: 68-72%)

  • Imidazoline Coupling: Nucleophilic displacement with 2-chloro-4,5-dihydro-1H-imidazole hydrochloride (Reaction time: 12 h at 60°C)

  • Salt Formation: Acidic HI treatment to generate the hydroiodide salt (Purification: Recrystallization from ethanol/water)

Organocatalytic Innovations

Recent advances employ 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP) to accelerate key steps:

  • Cyclization Efficiency: 94% yield in 40 minutes vs. 68% in 12 hours for traditional methods

  • Functional Group Tolerance: Accommodates electron-withdrawing (-NO₂, -CF₃) and donating (-OMe, -NH₂) substituents

Table 2: Comparative Synthesis Metrics

ParameterConventional MethodBEMP-Catalyzed
Reaction Time14-16 h45-60 min
Isolated Yield65-72%88-94%
Purity (HPLC)95.2%99.1%
Solvent Consumption15 L/mol4 L/mol

Biological Activity Profile

Antimicrobial Effects

In vitro testing against WHO priority pathogens shows:

  • Gram-positive Bacteria: MIC₉₀ = 8 μg/mL vs. Staphylococcus aureus (Methicillin-resistant strain)

  • Fungal Pathogens: 64% growth inhibition of Candida auris at 32 μg/mL

  • Mechanistic Insight: Disruption of ergosterol biosynthesis (42% reduction at 16 μg/mL) and cell wall β-glucan content (27% decrease)

Cell LineIC₅₀ (μM)Selectivity Index
MCF-7 (Breast)11.38.7
A549 (Lung)14.86.2
HepG2 (Liver)18.14.9
HEK293 (Normal Kidney)>100-

Recent Mechanistic Insights

Biomolecular Interactions

Surface plasmon resonance (SPR) studies reveal:

  • DNA Binding: Kd=2.4×106MK_d = 2.4 \times 10^{-6} \, \text{M} with calf thymus DNA

  • Topoisomerase Inhibition: 78% activity reduction at 50 μM

  • Kinase Selectivity: 92 nM IC₅₀ against EGFR vs. 8.2 μM for VEGFR2

Metabolic Fate

Radiolabeled (¹⁴C) studies in rats show:

  • Primary Metabolite: 3-(4,5-dihydro-1H-imidazol-2-ylsulfinyl)-1H-indole (67% of dose)

  • Excretion Profile: 82% fecal, 13% urinary over 72 h

  • Tissue Accumulation: Liver > Kidney > Lung (2.1:1.4:1 ratio)

Comparative Analysis with Structural Analogs

The hydroiodide salt demonstrates superior pharmacokinetic properties compared to related salts:

Table 4: Salt Form Comparisons

PropertyHydroiodideHydrochlorideMesylate
Solubility (mg/mL)38.212.429.8
Oral Bioavailability67%42%58%
Plasma t₁/₂4.1 h3.2 h3.8 h
Protein Binding89%78%82%

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